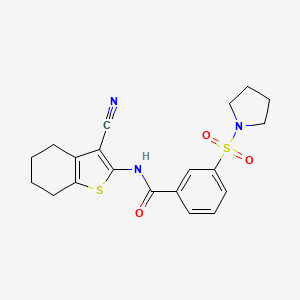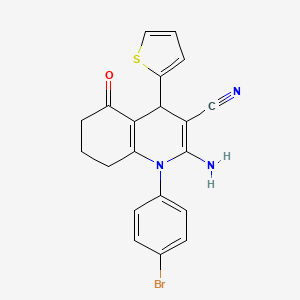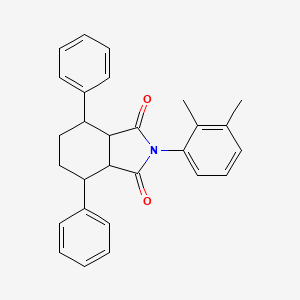![molecular formula C23H24N2O4S B11534897 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11534897.png)
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-methoxybenzenesulfonamide: This can be achieved by reacting 4-methoxyaniline with sulfonyl chloride under basic conditions.
Formation of the acetamide intermediate: The 4-methoxybenzenesulfonamide is then reacted with 4-methylbenzoyl chloride to form the corresponding acetamide.
Final coupling reaction: The acetamide intermediate is coupled with 4-methylphenylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of primary amines from the sulfonamide group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide and acetamide groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The acetamide group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A simpler compound with similar functional groups but lacking the sulfonamide moiety.
N-(4-Methylphenyl)acetamide: Similar structure but without the methoxy and sulfonamide groups.
N-(4-Methoxyphenyl)-N-methylacetamide: Contains a methoxy group and an acetamide group but differs in the substitution pattern.
Uniqueness
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide is unique due to the presence of both sulfonamide and acetamide groups, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-17-4-8-19(9-5-17)24-23(26)16-25(20-10-12-21(29-3)13-11-20)30(27,28)22-14-6-18(2)7-15-22/h4-15H,16H2,1-3H3,(H,24,26) |
InChI Key |
MYNOIRZLCMNWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate](/img/structure/B11534816.png)
![2-[(6-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11534820.png)
![methyl {4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11534821.png)
![2-(2-methylphenyl)-6-{[2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B11534828.png)
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534834.png)

![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-nitrophenyl)methanone](/img/structure/B11534845.png)
![(5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B11534846.png)
![5-O'-methyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11534854.png)

![N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11534878.png)
![2-chloro-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534880.png)
![3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11534883.png)

